1-Cyclopropyl-3-ethenylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-4-3-5-11(8-9)10-6-7-10/h2-5,8,10H,1,6-7H2 |
InChI Key |
BRZAGIIUPBIXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Cyclopropyl 3 Ethenylbenzene
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Constitutional and Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the constitutional and stereochemical elucidation of organic molecules. For 1-cyclopropyl-3-ethenylbenzene, both ¹H and ¹³C NMR would provide a detailed picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the various spin systems. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The vinyl group will present a distinct set of signals corresponding to the geminal and vicinal protons, with characteristic coupling constants. The cyclopropyl (B3062369) protons will appear as a set of overlapping multiplets in the upfield region, a hallmark of this strained ring system.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a unique signal for each carbon atom in the molecule, reflecting its chemical environment. The chemical shifts can be predicted based on established increments for substituted benzenes and the known ranges for vinyl and cyclopropyl carbons.
Expected ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | 7.0 - 7.5 | m |
| Vinylic | 5.2 - 6.8 | m |
| Cyclopropyl (methine) | 1.5 - 2.0 | m |
| Cyclopropyl (methylene) | 0.6 - 1.2 | m |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (substituted) | 135 - 145 |
| Aromatic (unsubstituted) | 125 - 130 |
| Vinylic (CH) | 136 - 138 |
| Vinylic (CH₂) | 112 - 115 |
| Cyclopropyl (CH) | 15 - 20 |
| Cyclopropyl (CH₂) | 5 - 10 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of a compound, aiding in the confirmation of its molecular formula and structural features.
For 1-cyclopropyl-3-ethenylbenzene (C₁₁H₁₂), the molecular ion peak (M⁺) would be expected at m/z 144. The fragmentation pathways would likely involve the loss of small, stable molecules or radicals. A prominent fragmentation pathway for aromatic compounds is the formation of a stable tropylium (B1234903) ion. libretexts.orgchemguide.co.uk The presence of the cyclopropyl and vinyl groups would also lead to characteristic fragmentation patterns.
Predicted Fragmentation Pattern
| m/z | Possible Fragment |
| 144 | [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 115 | [M - C₂H₅]⁺ or [M - C₂H₃ - H₂]⁺ |
| 103 | [M - C₃H₅]⁺ (loss of cyclopropyl) |
| 91 | Tropylium ion [C₇H₇]⁺ |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1-cyclopropyl-3-ethenylbenzene is not publicly available, a hypothetical analysis can be made.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of 1-cyclopropyl-3-ethenylbenzene would display characteristic absorption bands for the C-H stretching of the aromatic, vinyl, and cyclopropyl groups. The C=C stretching of the aromatic ring and the vinyl group would also be evident. The out-of-plane C-H bending bands for the 1,3-disubstituted benzene ring would appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would also reveal the vibrational modes, often with different intensities compared to the IR spectrum. The symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring and vinyl group, are typically strong in the Raman spectrum.
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Vinylic C-H stretch | 3100 - 3000 |
| Cyclopropyl C-H stretch | 3000 - 2900 |
| Aromatic C=C stretch | 1600 - 1450 |
| Vinylic C=C stretch | ~1630 |
| Aromatic C-H out-of-plane bend | 900 - 675 |
Electronic and Photoluminescence Spectroscopy for Excited State Properties and Electronic Structure
Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic transitions and excited-state properties of a molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 1-cyclopropyl-3-ethenylbenzene is expected to show absorptions characteristic of a substituted styrene (B11656) chromophore. The conjugation between the vinyl group and the benzene ring will likely result in absorption bands in the UV region. The cyclopropyl group, acting as a substituent, may cause a slight shift in the absorption maxima compared to 3-vinylstyrene.
Photoluminescence Spectroscopy: Upon excitation, 1-cyclopropyl-3-ethenylbenzene may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The quantum yield and lifetime of the fluorescence would be sensitive to the molecular structure and environment. The extent of conjugation and the rigidity of the molecule would influence its photoluminescent properties.
Mechanistic Insights and Reactivity Pathways of 1 Cyclopropyl 3 Ethenylbenzene
Reactivity Profile of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, characterized by its significant ring strain of approximately 27.5 kcal/mol, is a key driver of the molecule's reactivity. This inherent strain energy can be released through various ring-opening reactions, making the cyclopropyl moiety a versatile synthetic handle.
The high strain energy of the cyclopropane (B1198618) ring is a thermodynamic driving force for ring-opening reactions. nih.gov These transformations of aryl cyclopropanes can be initiated through several mechanisms, leading to the formation of highly functionalized products. nih.gov One common pathway involves the reaction with Brønsted acids, such as triflic acid in combination with hexafluoroisopropanol, which can catalyze the arylative ring opening of mono-substituted cyclopropanes. nih.gov This process is believed to proceed via an SN1-type mechanism where direct protonation of the cyclopropane ring leads to an intermediate carbocation, which is then attacked by a nucleophile. nih.gov
Another significant class of ring-opening reactions is initiated by oxidation. Oxidative 1,3-difunctionalization of aryl cyclopropanes can be achieved using various reagents and conditions. acs.org For instance, the electrochemical C–C bond cleavage of arylcyclopropanes can lead to 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation under catalyst-free and external-oxidant-free conditions. researchgate.net These reactions proceed through the formation of a radical cation intermediate upon single-electron oxidation. researchgate.net
The regioselectivity of these ring-opening reactions is influenced by the substitution pattern on both the cyclopropane and the aromatic ring. In many cases, the reaction proceeds with high regioselectivity, affording 1,3-difunctionalized products. acs.orgresearchgate.net
Table 1: Examples of Strain-Release Induced Ring Opening Reactions of Aryl Cyclopropanes
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Arylative Ring Opening | Triflic acid, Hexafluoroisopropanol | γ-Arylated Ketones/Esters | nih.gov |
| Electrochemical 1,3-Difunctionalization | Electrochemical Oxidation | 1,3-Difluorinated, 1,3-Oxyfluorinated, or 1,3-Dioxygenated Products | researchgate.net |
| Oxidative 1,3-Oxyheteroarylation | Azine N-oxides, Visible Light | β-Pyridyl Ketones | rsc.org |
This table is illustrative and based on reactions of general aryl cyclopropanes.
Single-electron transfer (SET) is a pivotal mechanism in the activation of aryl cyclopropanes. rsc.orgsigmaaldrich.com Through one-electron oxidation, the relatively inert aryl cyclopropane can be converted into a highly reactive radical cation intermediate. researchgate.net This process can be achieved using various methods, including photoredox catalysis with metal complexes or organic dyes, or through direct photoexcitation. rsc.org The formation of the arylcyclopropane radical cation is a key step that initiates a cascade of reactions, most notably ring-opening functionalizations. researchgate.netrsc.org
The reactivity of the radical cation is governed by the distribution of spin and charge. The radical cation can undergo nucleophilic attack, leading to ring opening and the formation of a new C-Nu bond. Stereochemical studies on photosensitized nucleophilic substitution reactions of arylcyclopropanes have shown that these reactions can proceed stereospecifically with complete inversion of configuration at the carbon atom undergoing substitution. acs.org This observation is consistent with a three-electron SN2-type mechanism. acs.orgacs.org
The kinetics of the reaction of arylcyclopropane radical cations with nucleophiles have been investigated using nanosecond transient methods, revealing that they react rapidly in a process that is first-order in both the radical cation and the nucleophile. acs.org The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors of substituents on the cyclopropane and the aryl ring. acs.org
Beyond ring-opening reactions, the cyclopropyl moiety can also undergo C-H and C-C bond functionalization. The selective activation of these bonds allows for the introduction of new functional groups while preserving the three-membered ring. Palladium catalysis has been successfully employed for the C-H functionalization of cyclopropanes, often utilizing directing groups to control the regioselectivity. nih.govnih.govchemrxiv.org For instance, enantioselective C-H activation of cyclopropanes can be achieved through systematic tuning of mono-N-protected amino acid ligands in palladium-catalyzed cross-coupling reactions with organoboron reagents. nih.gov
Interestingly, the reaction pathway can be switched between C-H and C-C bond functionalization depending on the substitution pattern of the aryl cyclopropane. rsc.org For example, the direct photoexcitation of ethynylbenziodoxolone (EBX) reagents in the presence of arylcyclopropanes can lead to either C-H alkynylation or a C-C bond cleavage followed by oxyalkynylation. rsc.org Computational studies have indicated that the presence of ortho-substituents on the benzene (B151609) ring can significantly lower the activation barrier for C-H cleavage, making it the predominant pathway. rsc.org In the absence of such steric influence, C-C bond cleavage is often favored due to the release of ring strain. rsc.org
Table 2: Comparison of C-H and C-C Bond Functionalization of Aryl Cyclopropanes
| Reaction Type | Catalyst/Reagent | Key Factor Influencing Pathway | Product | Reference |
|---|---|---|---|---|
| Oxidative C–H Alkynylation | Ethynylbenziodoxolone (EBX), Visible Light | Ortho-substituents on the aryl ring | Alkynylated Cyclopropane | rsc.org |
| Oxidative C–C Oxyalkynylation | Ethynylbenziodoxolone (EBX), Visible Light | Unsubstituted or para-substituted aryl ring | 1,3-Oxyalkynylated Product | rsc.org |
This table is illustrative and based on reactions of general aryl cyclopropanes.
Reactivity Profile of the Ethenyl (Vinyl) Moiety
The ethenyl group attached to the benzene ring in 1-cyclopropyl-3-ethenylbenzene behaves as a substituted styrene (B11656). Its reactivity is dominated by addition reactions to the carbon-carbon double bond, which can proceed through various mechanistic pathways.
The double bond of the ethenyl group is susceptible to electrophilic attack. ucalgary.ca In the presence of an electrophile, the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. libretexts.orgyoutube.com The regioselectivity of this addition is governed by Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond to form the more stable benzylic carbocation. ucalgary.ca This carbocation is stabilized by resonance with the adjacent benzene ring. The subsequent attack of a nucleophile on the carbocation completes the addition reaction. libretexts.org Common electrophilic additions to styrenes include hydrohalogenation and hydration. ucalgary.ca
Nucleophilic addition to the ethenyl group is less common for simple styrenes as the double bond is electron-rich. However, if the aromatic ring or the double bond is substituted with strong electron-withdrawing groups, nucleophilic attack at the β-carbon can occur, a process known as conjugate or Michael addition. In the context of 1-cyclopropyl-3-ethenylbenzene, direct nucleophilic addition to the unsubstituted ethenyl group is generally not favored unless activated by specific reagents or catalysts. dalalinstitute.com
The ethenyl moiety of 1-cyclopropyl-3-ethenylbenzene is also highly reactive towards radical species. Radical-initiated transformations provide a powerful tool for the difunctionalization of the double bond. acs.org Photoredox catalysis has emerged as a mild and efficient method to generate radicals that can add to the styrene double bond. acs.orgacs.org For example, a three-component coupling of styrenes with aryl groups and heteroatom nucleophiles can be achieved under photoredox conditions. acs.org The proposed mechanism involves the generation of an aryl radical, which adds to the styrene to form a benzylic radical. This radical is then oxidized to a benzylic cation, which is trapped by a nucleophile. acs.org
Photoinduced transformations also play a significant role in the reactivity of styrenes. For instance, the cyclopropanation of styrenes can be achieved using diiodomethane (B129776) under photoredox catalysis. nih.govscilit.comresearchgate.net This reaction proceeds through a radical mechanism and can exhibit excellent stereocontrol, leading to the formation of trans-cyclopropanes. nih.govscilit.com Furthermore, the direct photochemical formal cycloaddition of cyclopropylanilines with styrenes has been reported, highlighting the ability of the styrene moiety to participate in photoinduced cycloaddition reactions. nih.gov
Synergistic Effects of Cyclopropyl and Ethenyl Groups on Benzene Reactivity
The reactivity of the benzene ring in 1-cyclopropyl-3-ethenylbenzene is intricately governed by the combined electronic influences of the cyclopropyl and ethenyl (vinyl) substituents. These groups, positioned meta to each other, create a unique electronic environment that directs the outcomes of various chemical transformations. Their synergistic interplay impacts the aromaticity of the benzene ring and dictates the regioselectivity and stereoselectivity of its reactions.
Aromaticity and Conjugation Effects on Reaction Pathways
The cyclopropyl and ethenyl groups both possess the ability to engage in conjugation with the benzene ring's π-system, thereby influencing its aromatic character and subsequent reactivity. The nature of this conjugation, however, differs between the two substituents.
The ethenyl group participates in classical π-conjugation. The double bond of the ethenyl substituent can align with the p-orbitals of the benzene ring, allowing for the delocalization of π-electrons over a larger system. This extended conjugation has a stabilizing effect on the molecule. The ethenyl group is generally considered a weakly activating group and directs electrophilic substitution to the ortho and para positions due to its ability to donate electron density to the ring through resonance.
The cyclopropyl group , on the other hand, exhibits a unique form of conjugation. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can overlap with the π-system of the benzene ring. This interaction allows the cyclopropyl group to act as an electron-donating group, similar to an alkyl group but with a more pronounced conjugative ability. Like the ethenyl group, the cyclopropyl group is also an ortho-, para- director in electrophilic aromatic substitution reactions.
In 1-cyclopropyl-3-ethenylbenzene, both substituents are positioned to donate electron density to the benzene ring, thereby activating it towards electrophilic attack compared to unsubstituted benzene. The meta-positioning of these groups means their directing effects are additive and reinforce each other. The positions ortho and para to the cyclopropyl group (positions 2, 4, and 6) and the positions ortho and para to the ethenyl group (positions 2, 4, and 6) are all activated. This leads to a significant increase in electron density at these positions, making them the primary sites for electrophilic attack.
The table below summarizes the electronic effects of the individual substituents on the benzene ring.
| Substituent | Inductive Effect | Resonance/Conjugative Effect | Overall Effect on Ring | Directing Influence |
| Cyclopropyl | Electron-donating | Electron-donating (via Walsh orbitals) | Activating | ortho, para |
| Ethenyl (Vinyl) | Weakly electron-withdrawing | Electron-donating (via π-conjugation) | Weakly Activating | ortho, para |
Regioselective and Stereoselective Control in Multi-functional Reactions
The directing effects of the cyclopropyl and ethenyl groups in 1-cyclopropyl-3-ethenylbenzene are crucial in controlling the regioselectivity of multi-functional reactions, particularly electrophilic aromatic substitution. As both are ortho, para-directors and are positioned meta to each other, they synergistically activate specific positions on the benzene ring.
The primary sites for electrophilic substitution are the positions that are ortho or para to both activating groups. Let's analyze the positions on the 1-cyclopropyl-3-ethenylbenzene ring:
Position 2: ortho to the cyclopropyl group and ortho to the ethenyl group. This position is highly activated.
Position 4: para to the cyclopropyl group and ortho to the ethenyl group. This position is also highly activated.
Position 5: meta to both groups. This position is the least activated.
Position 6: ortho to the cyclopropyl group and para to the ethenyl group. This position is highly activated.
Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6. The distribution of products among these positions will be influenced by steric hindrance. Position 4, being para to the cyclopropyl group, is generally less sterically hindered than the ortho positions (2 and 6), and thus might be the favored site for substitution with bulkier electrophiles.
The presence of two reactive functional groups, the cyclopropyl and ethenyl moieties, in addition to the activated aromatic ring, allows for a variety of reaction pathways. For instance, reactions could be directed to occur at one of the double bonds of the ethenyl group, or could involve the opening of the cyclopropane ring, depending on the reaction conditions and reagents used. This multi-functionality presents both a challenge and an opportunity for achieving high levels of regioselective and stereoselective control.
The following table illustrates the predicted regiochemical outcome for a generic electrophilic aromatic substitution reaction on 1-cyclopropyl-3-ethenylbenzene.
| Position on Benzene Ring | Relationship to Cyclopropyl Group | Relationship to Ethenyl Group | Predicted Reactivity towards Electrophiles |
| 2 | ortho | ortho | Highly Favored |
| 4 | para | ortho | Highly Favored (Potentially major due to sterics) |
| 5 | meta | meta | Disfavored |
| 6 | ortho | para | Highly Favored |
In terms of stereoselectivity, reactions involving the chiral centers that can be generated, for example, through reactions at the ethenyl group or by opening the cyclopropyl ring, would be influenced by the existing substituents and the approach of the reagents. The specific stereochemical outcomes would be highly dependent on the reaction mechanism and the use of any chiral catalysts or reagents.
Catalytic Transformations Involving 1 Cyclopropyl 3 Ethenylbenzene
Transition Metal-Catalyzed Reactions
Palladium catalysis offers powerful methods for transforming vinylcyclopropanes like 1-cyclopropyl-3-ethenylbenzene. A prominent reaction pathway involves the palladium(0)-catalyzed ring-opening of the cyclopropane (B1198618) ring, initiated by the coordination of the adjacent vinyl group. This process generates a zwitterionic π-allylpalladium intermediate, which can be viewed as a 1,3-dipole or a 1,5-dipole equivalent. This intermediate is highly reactive and can participate in various cycloaddition reactions with suitable partners. nih.govacs.org
Formal [3+2] cycloadditions are a well-established reactivity mode for vinylcyclopropanes under palladium catalysis. nih.gov The 1,3-dipolar intermediate generated from 1-cyclopropyl-3-ethenylbenzene can react with electron-deficient olefins, aldehydes, imines, and other dipolarophiles to construct highly substituted five-membered rings. nih.govresearchgate.netrsc.org For instance, the reaction with cyclic 1-azadienes in the presence of a palladium catalyst and a phosphoramidite (B1245037) ligand can proceed smoothly to yield functionalized cyclopentanes with high enantioselectivity. rsc.org The versatility of this method allows for the construction of complex carbocyclic and heterocyclic frameworks from simple precursors. rsc.org
In a fascinating switch of reactivity, vinylcyclopropanes can also act as all-carbon 1,5-dipoles in palladium-catalyzed (5+4) cycloadditions. acs.org By selecting appropriate ligands, such as N,N-bidentate ligands, the zwitterionic intermediate can be guided to react with four-atom partners like 1-azadienes to form nine-membered N-heterocycles (azonanes), avoiding the thermodynamically favored [3+2] pathway. acs.org
Below is a table summarizing representative palladium-catalyzed cycloaddition reactions applicable to the vinylcyclopropane (B126155) moiety.
| Reaction Type | Catalyst/Ligand | Reactant Partner | Product | Ref |
| Formal [3+2] Cycloaddition | Pd(0) / Chiral Phosphoramidite | Cyclic 1-Azadienes | Functionalized Cyclopentanes | researchgate.net, rsc.org |
| Formal [3+2] Cycloaddition | Pd(0) / Phosphine | Electron-Deficient Olefins | Substituted Cyclopentanes | nih.gov |
| (5+4) Cycloaddition | Pd(0) / N,N-Bidentate Ligand | 1-Azadienes | Azonane Heterocycles | acs.org |
| (4+3) Cyclocondensation | Pd(0) / Chiral Ligand | Salicylaldehydes | Benzoxepins | nih.gov |
Rhodium catalysts provide unique pathways for the functionalization of 1-cyclopropyl-3-ethenylbenzene, primarily through C-H activation of the aromatic ring coupled with C-C bond activation of the cyclopropane. rsc.orgnih.gov A Rh(III) catalyst can facilitate a sequence involving the directed C-H activation of an arene, followed by insertion of the vinylcyclopropane. The resulting rhodacycle intermediate can then undergo a facile β-carbon elimination, which constitutes the cleavage of a C-C single bond in the cyclopropane ring. rsc.orgrsc.org This sequence effectively couples the aromatic ring with the three-carbon unit of the cyclopropane, representing a novel ring-opening mode of vinylcyclopropanes. nih.gov
In addition to C-H/C-C activation sequences, Rh(I) catalysts can promote formal [3+2] cycloadditions where the vinylcyclopropane acts as a three-carbon (C3) synthon. pku.edu.cn This reactivity is distinct from the more common behavior of vinylcyclopropanes as five-carbon synthons. The reaction of a vinylcyclopropane with an alkene or alkyne, catalyzed by a cationic rhodium species, can lead to the formation of fused bicyclic 5/5 ring structures. The proposed mechanism involves the cleavage of the cyclopropane's C1-C2 bond to generate a rhodacycle, followed by alkene insertion and reductive elimination. pku.edu.cnnih.gov
Furthermore, rhodium catalysis can be employed in multicomponent cycloadditions. For example, a [3+1+2] cycloaddition of diene-vinylcyclopropanes with carbon monoxide (CO) has been developed to construct 5/6 fused ring systems bearing two adjacent bridgehead quaternary carbons. acs.orgnih.govacs.org This highlights the potential for complex molecular architectures to be assembled from substrates containing the vinylcyclopropane motif.
| Reaction Type | Catalyst System | Key Features | Product Class | Ref |
| C-H/C-C Activation | [RhCp*Cl2]2 / AgSbF6 | Sequential C-H and C-C bond activation | C-H Allylation Products | rsc.org, nih.gov |
| [3+2] Cycloaddition | [Rh(CO)2Cl]2 / AgOTf | VCP as a C3 synthon | Fused Bicyclic Systems | pku.edu.cn, nih.gov |
| [3+1+2] Cycloaddition | Rh(I) catalyst | Incorporation of CO | Fused 5/6 Rings with Bridgehead Quaternary Centers | acs.org, nih.gov |
| C-C Activation/Borylation | Rh(I) / PPh3 | Proximal-selective hydroboration of cyclopropylamines | γ-Amino Boronates | nih.gov |
Gold(I) catalysts are renowned for their high affinity for alkynes ("alkynophilicity"), which enables the activation of alkyne-containing molecules for various transformations. While 1-cyclopropyl-3-ethenylbenzene lacks an alkyne, the principles of gold-catalyzed reactions of unsaturated systems, particularly enynes, are highly relevant. Gold(I) catalysis on enynes proceeds through the formation of electrophilic cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govnih.govacs.org These versatile intermediates can undergo a variety of subsequent reactions, including intermolecular cyclopropanation with alkenes or skeletal rearrangements. nih.govacs.org
In a related context, gold(I) catalysts have been shown to mediate cascade reactions of substrates containing both a cyclopropane and an alkyne, such as 1-(1-alkynyl)-cyclopropyl ketones. organic-chemistry.org In these reactions, the gold(I) catalyst activates the alkyne, initiating a ring-expansion of the cyclopropyl ketone to form highly substituted furans. This demonstrates the capacity of gold catalysts to orchestrate complex transformations involving the cyclopropyl group. organic-chemistry.org The vinyl group of 1-cyclopropyl-3-ethenylbenzene could potentially serve as the alkene partner in intermolecular cyclopropanation reactions with gold carbenes generated from other substrates. nih.gov
The interaction of gold(I) with the vinyl group could also lead to rearrangements. For instance, gold(I)-catalyzed intramolecular reactions of enynes can lead to various cycloisomerized products, including bicyclo[3.1.0]hexene derivatives, through skeletal rearrangements of the initially formed cyclopropyl gold(I) carbene. acs.org
| Reaction Class | Catalyst | Intermediate | Potential Transformation | Ref |
| Intermolecular Cyclopropanation | Ph3PAuCl / AgSbF6 | Cyclopropyl Gold(I) Carbene | Reaction of the vinyl group with an external gold carbene | nih.gov, nih.gov |
| Skeletal Rearrangement | Cationic Gold(I) | Cyclopropyl Gold(I) Carbene | Isomerization reactions | acs.org, acs.org |
| Cascade Cyclization | (Ph3P)AuOTf | Gold-activated alkyne | Potential for related cascades if an alkyne is introduced | organic-chemistry.org |
Iridium catalysis provides a powerful and highly selective method for the functionalization of aromatic C-H bonds, a transformation of significant interest for modifying the benzene (B151609) ring of 1-cyclopropyl-3-ethenylbenzene. The most prominent of these reactions is the iridium-catalyzed C-H borylation. nih.gov This reaction typically uses a catalyst like [Ir(OMe)(COD)]2 and a boron source such as bis(pinacolato)diboron (B136004) (B2pin2) to convert an aromatic C-H bond into a C-Bpin bond. mdpi.com
The regioselectivity of iridium-catalyzed borylation is generally governed by steric factors, favoring functionalization at the least hindered position. researchgate.net For a 1,3-disubstituted benzene derivative like 1-cyclopropyl-3-ethenylbenzene, borylation would be expected to occur at the C-5 position, which is sterically the most accessible. Borylation could also potentially occur at the C-2, C-4, or C-6 positions, though likely to a lesser extent. The resulting arylboronate ester is a versatile synthetic intermediate that can be used in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds.
While sterics are the primary controlling element, directing groups can be used to override this inherent selectivity and achieve ortho-borylation. mdpi.com By introducing a suitable directing group onto the aromatic ring or one of the substituents, the iridium catalyst can be guided to borylate the C-H bond adjacent to the directing group's anchor point. researchgate.net
| Reaction Type | Catalyst System | Boron Source | Expected Regioselectivity | Product Utility | Ref |
| Aromatic C-H Borylation | [Ir(OMe)(COD)]2 / dtbpy | B2pin2 | Sterically controlled (C-5 favored) | Versatile intermediate for cross-coupling | nih.gov, researchgate.net |
| Directed C-H Borylation | [Ir(OMe)(COD)]2 / Ligand | B2pin2 | Ortho to directing group | Site-specific functionalization | mdpi.com |
Copper catalysts are effective mediators of a range of oxidative functionalizations applicable to the ethenylbenzene (styrene) moiety of the target molecule. acs.org One such transformation is the copper-catalyzed Wacker-type oxidation, which converts styrenes into the corresponding acetophenone (B1666503) derivatives. researchgate.net This reaction can be performed using environmentally benign oxidants like hydrogen peroxide in water, offering a greener alternative to traditional palladium-based Wacker oxidations. researchgate.net
Copper catalysts can also promote the difunctionalization of the vinyl group. For example, a copper-catalyzed oxy-alkylation of styrenes has been developed that uses alkyl halides and air (O2) to install both an oxygen and an alkyl group across the double bond, yielding β-alkylated ketones. rsc.org The mechanism involves copper-mediated single-electron transfer (SET) processes to generate alkyl radicals, which add to the styrene (B11656). rsc.org Similarly, copper-mediated cyanotrifluoromethylation of styrenes has been achieved using a Togni reagent, allowing for the direct installation of both -CN and -CF3 groups. nih.gov
The cyclopropyl group can also be activated by copper catalysts, although this typically requires a neighboring functional group to facilitate the process. For example, copper-catalyzed reactions of cyclopropanols, which can be considered homoenolate equivalents, have been used for β-functionalization of carbonyl compounds. researchgate.net While 1-cyclopropyl-3-ethenylbenzene lacks this activating group, copper-catalyzed cyclopropanation of olefins using diazo compounds is a fundamental reaction that underscores the interaction of copper carbenes with C=C double bonds. researchgate.netacs.org
| Reaction Type | Catalyst/Reagents | Functional Group Targeted | Product | Ref |
| Wacker-Type Oxidation | Cu(II) salt / H2O2 | Ethenyl | 3-Cyclopropylacetophenone | researchgate.net |
| Oxy-alkylation | CuCl2 / Tertiary Amine / O2 | Ethenyl | β-Alkylated Ketones | rsc.org |
| Cyanotrifluoromethylation | CuCN / Togni Reagent | Ethenyl | β-Cyano-α-trifluoromethyl Products | nih.gov |
| Oxidative Coupling | Cu(OAc)2 / Air | Ethenyl | Allylic functionalization | ntu.edu.sg |
Organocatalysis and Biocatalytic Approaches
Beyond transition metals, biocatalytic methods offer highly selective and environmentally friendly routes for transforming 1-cyclopropyl-3-ethenylbenzene. The styrene moiety is a known substrate for a variety of enzymes found in microorganisms that have evolved to degrade this compound. frontiersin.orgresearchgate.net
A key biocatalytic transformation is the asymmetric epoxidation of the vinyl group, catalyzed by styrene monooxygenase (SMO). nih.gov SMO is typically a two-component enzyme system (StyA/StyB) that utilizes NADH and molecular oxygen to convert styrenes into the corresponding epoxides (styrene oxides) with very high enantioselectivity. nih.govnih.gov Recombinant E. coli expressing the SMO genes from Pseudomonas species have been developed as whole-cell biocatalysts for producing (S)-styrene oxide and its derivatives with enantiomeric excesses often exceeding 99%. nih.gov This approach could be directly applied to 1-cyclopropyl-3-ethenylbenzene to produce optically pure (S)-2-(3-cyclopropylphenyl)oxirane, a valuable chiral building block. nih.gov To improve efficiency, chimeric enzymes where the two components (StyA and StyB) are genetically fused have been created. nih.gov
The natural styrene degradation pathway also involves the enzyme styrene oxide isomerase (SOI), which converts the epoxide to phenylacetaldehyde (B1677652). frontiersin.orgresearchgate.net While the natural isomerase often shows low enantioselectivity, engineered versions could potentially be used for kinetic resolutions. nih.gov The subsequent enzyme in the pathway, phenylacetaldehyde dehydrogenase (PAD), oxidizes the aldehyde to the corresponding phenylacetic acid. researchgate.net This enzymatic cascade highlights the potential for multi-step biocatalytic syntheses starting from styrene derivatives.
| Approach | Catalyst/Enzyme | Transformation | Product | Key Advantage | Ref |
| Biocatalysis | Styrene Monooxygenase (SMO) | Asymmetric Epoxidation | (S)-2-(3-Cyclopropylphenyl)oxirane | >99% enantiomeric excess | nih.gov |
| Biocatalysis | Phenylalanine Ammonia Lyase (PAL) & Ferulic Acid Decarboxylase (Fdc1) | Synthesis from L-Phe | Styrene (and derivatives) | Production from renewable feedstock | d-nb.info |
| Biocatalysis | Styrene Oxide Isomerase (SOI) | Isomerization of Epoxide | 2-(3-Cyclopropylphenyl)acetaldehyde | Part of a metabolic cascade | frontiersin.orgresearchgate.net |
Photocatalysis and Photoredox Chemistry in Arylcyclopropane Transformations
The arylcyclopropane unit within 1-cyclopropyl-3-ethenylbenzene is susceptible to transformations driven by photocatalysis. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, can activate the otherwise stable cyclopropane ring, leading to ring-opening and subsequent functionalization. researchgate.net
Studies have demonstrated a photoredox-coupled ring-opening oxo-amination of electronically unbiased arylcyclopropanes. researchgate.net In this process, the arylcyclopropane is converted into a reactive radical cation intermediate through a single-electron oxidation event initiated by a photocatalyst. This radical cation is then susceptible to nucleophilic attack, leading to the cleavage of a C-C bond within the cyclopropane ring. This strategy enables the construction of structurally diverse β-amino ketone derivatives from simple arylcyclopropanes. researchgate.net
For a molecule like 1-cyclopropyl-3-ethenylbenzene, this transformation would target the arylcyclopropane portion. The reaction would likely proceed via the selective oxidation of the cyclopropylbenzene (B146485) moiety. The resulting radical cation would then undergo nucleophilic attack and ring-opening. The presence of the vinyl group might influence the reaction's regioselectivity or potentially participate in secondary reactions, although the primary activation is expected at the strained ring.
The general mechanism involves the excitation of a photocatalyst by visible light, which then oxidizes the arylcyclopropane to its radical cation. This intermediate is captured by a nitrogen-based nucleophile (like an azaarene), followed by ring-opening and subsequent oxidation and hydrolysis steps to yield the final β-amino ketone product. researchgate.net
Table 2: Substrate Scope for Photoredox-Catalyzed Oxo-amination of Arylcyclopropanes
This table presents results for the oxo-amination of various arylcyclopropanes, demonstrating the feasibility of this transformation for substrates structurally related to the arylcyclopropane moiety in 1-cyclopropyl-3-ethenylbenzene.
| Arylcyclopropane Substrate | Nitrogen Nucleophile | Product Yield |
| Phenylcyclopropane | Isoquinoline | 78% |
| 1-(4-Bromophenyl)cyclopropane | Isoquinoline | 80% |
| 1-(3-Methoxyphenyl)cyclopropane | Isoquinoline | 72% |
| 1-Cyclopropyl-4-fluorobenzene | Quinoline | 75% |
Data is representative of the photocatalytic ring-opening oxo-amination reaction. researchgate.net
Polymerization Chemistry of 1 Cyclopropyl 3 Ethenylbenzene
Radical Polymerization Mechanisms and Kinetics for Ethenylbenzene Derivatives
Radical polymerization is a common and versatile method for polymerizing vinyl monomers like ethenylbenzene (styrene) and its derivatives. acs.orgyoutube.com The process is a chain reaction that generally consists of three main stages: initiation, propagation, and termination. libretexts.orgyoutube.comyoutube.com
Initiation: The process begins with the generation of free radicals from an initiator molecule. libretexts.org Common initiators include peroxides (like benzoyl peroxide) or azo compounds (like 2,2'-azobisisobutyronitrile, AIBN), which decompose upon heating or UV irradiation to form active radicals. rsc.orgyoutube.com These radicals then add to the carbon-carbon double bond of the ethenylbenzene monomer, creating a new, larger radical. libretexts.orgyoutube.com
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. libretexts.orgyoutube.com This step repeats hundreds or thousands of times, rapidly increasing the molecular weight of the polymer. youtube.comlibretexts.org For unsymmetrically substituted vinyl monomers like 1-cyclopropyl-3-ethenylbenzene, the addition typically occurs in a head-to-tail manner to generate the more stable radical intermediate. youtube.com
Termination: The growth of the polymer chain is halted by termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing radical chains join to form a single, non-reactive polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). acs.orgyoutube.com
Table 1: Fundamental Reactions in Radical Polymerization
| Stage | Description | General Equation |
|---|
| Initiation | An initiator (I) forms radicals (R•), which react with a monomer (M). | I → 2R• R• + M → RM• | | Propagation | The monomer radical (RM•) adds to subsequent monomer units. | RMn• + M → RMn+1• | | Termination | Two growing chains (P•) react to form a stable polymer (P). | Pn• + Pm• → Pn+m (Combination) Pn• + Pm• → Pn + Pm (Disproportionation) |
Copolymerization Studies with Diverse Monomers to Tailor Polymer Properties
Copolymerization, the process of polymerizing two or more different monomers, is a widely used strategy to create polymers with tailored properties that combine the characteristics of the individual monomers. nih.gov By adjusting the ratio and distribution of the comonomers in the polymer chain, properties such as thermal stability, mechanical strength, and chemical resistance can be finely tuned.
Radical copolymerization of functionalized cyclopropyl (B3062369) styrenes, such as (p-chlorophenoxycarbonyl)-cyclopropyl styrene (B11656) and (p-2-ethoxycarbonyl)cyclopropyl styrene, with common monomers like styrene and methyl methacrylate (B99206) (MMA) has been investigated. cyberleninka.ruijoer.comajer.org These studies show that the copolymerization proceeds through the vinyl groups, leaving the cyclopropane (B1198618) ring and other functional fragments intact as pendant groups on the polymer backbone. cyberleninka.ruajer.org
The relative reactivities of the monomers in a copolymerization reaction are described by the monomer reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer. For example, in the copolymerization of (p-2-ethoxycarbonyl)cyclopropyl styrene (M1) with glycidyl (B131873) methacrylate (M2), the reactivity ratios were found to be r1 = 1.15 and r2 = 0.42. ijoer.com
Anionic copolymerization can also be employed. For instance, 1,3-diisopropenylbenzene (B1663925) has been successfully copolymerized with α-methylstyrene. researchgate.net The choice of comonomer is vast and includes acrylates, methacrylates, dienes, and other vinyl compounds, allowing for the creation of a wide range of functional materials. nih.govresearchgate.netresearchgate.net
Table 2: Reactivity Ratios for Copolymerization of Cyclopropyl Styrene Derivatives
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization System |
|---|---|---|---|---|
| (p-2-ethoxycarbonyl)cyclopropyl styrene | Glycidyl Methacrylate | 1.15 | 0.42 | Radical (AIBN, Benzene (B151609), 70°C) ijoer.com |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene | Styrene | 1.25 | 0.45 | Radical (AIBN, Benzene, 70°C) ajer.org |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene | Methyl Methacrylate | 1.62 | 0.40 | Radical (AIBN, Benzene, 70°C) ajer.org |
Synthesis of Block Copolymers and Specialty Macromolecules with 1-Cyclopropyl-3-ethenylbenzene Units
The synthesis of block copolymers, which consist of two or more distinct polymer chains (blocks) linked together, allows for the creation of materials with unique phase-separated morphologies and combined properties. nih.gov Living anionic polymerization is an ideal method for synthesizing well-defined block copolymers. acs.org This is typically achieved through the sequential addition of different monomers to the living polymer chain. nih.gov
For a monomer like 1-cyclopropyl-3-ethenylbenzene, it can be incorporated into block copolymers with other styrenic or acrylic monomers. For example, a living polystyrene chain could be initiated, and after the styrene monomer is consumed, 1-cyclopropyl-3-ethenylbenzene could be added to grow a second block, resulting in a polystyrene-b-poly(1-cyclopropyl-3-ethenylbenzene) diblock copolymer. This process can be extended to create triblock or multiblock copolymers. researchgate.net
Other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also widely used for synthesizing block copolymers containing styrene derivatives. nih.gov These methods offer greater tolerance to functional groups and a wider range of applicable monomers compared to anionic polymerization. nih.gov
Beyond linear block copolymers, specialty macromolecules with more complex architectures can be synthesized. These include:
Star polymers: Multiple polymer arms radiating from a central core. These can be made by reacting living polymer chains with a multifunctional linking agent. acs.org
Graft copolymers: A polymer backbone with polymeric side chains. researchgate.net
Dendrimer-like polymers: Highly branched, tree-like structures. acs.org
The incorporation of the cyclopropyl-functionalized styrene unit into these advanced architectures could lead to materials with interesting thermal, optical, or cross-linking properties, suitable for applications in fields like nanolithography or advanced coatings. semanticscholar.org
Theoretical and Computational Chemistry Studies of 1 Cyclopropyl 3 Ethenylbenzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and bonding that govern a molecule's behavior. For 1-cyclopropyl-3-ethenylbenzene, these calculations reveal the intricate interplay between the aromatic ring and its cyclopropyl (B3062369) and ethenyl substituents.
DFT calculations for 1-cyclopropyl-3-ethenylbenzene would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a range of molecular and electronic properties can be determined. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua For 1-cyclopropyl-3-ethenylbenzene, the π-systems of the benzene (B151609) ring and the ethenyl group are expected to be electron-rich areas.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. mdpi.com
Table 1: Representative Electronic Properties Calculable via DFT
| Property | Definition | Significance for 1-Cyclopropyl-3-ethenylbenzene |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The π-donating cyclopropyl group would influence this value. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. The conjugated system extends to the ethenyl group. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. dntb.gov.uaresearchgate.net |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. scielo.org.mxresearchgate.net |
This table is illustrative of parameters obtained from DFT calculations. The values are dependent on the chosen functional and basis set.
Ab initio molecular orbital methods are based on first principles without the use of empirical parameters, often leading to highly accurate predictions, albeit at a greater computational expense. chempedia.info These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used when high accuracy is paramount, for example, in calculating precise bond dissociation energies or reaction barriers. chempedia.info
For substituted styrenes, ab initio calculations have been used to model substituent effects with high fidelity. cdnsciencepub.com These calculations can provide a detailed picture of electron density distribution, allowing for the separation and evaluation of field and resonance effects of substituents. cdnsciencepub.com In the case of 1-cyclopropyl-3-ethenylbenzene, high-accuracy ab initio calculations could precisely quantify the electronic contribution of the cyclopropyl group through conjugation and the inductive effects of both substituents on the aromatic ring. This level of theory is also crucial for benchmarking results from more computationally efficient DFT methods.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and, most importantly, transition states can be identified. mdpi.com For 1-cyclopropyl-3-ethenylbenzene, reactions can occur at the ethenyl group, the cyclopropyl group, or the aromatic ring.
For example, the ethenyl group can participate in cycloaddition reactions. Theoretical studies of [3+2] cycloaddition reactions involving styrene (B11656) derivatives have been performed using DFT to determine the mechanism, regioselectivity, and stereoselectivity. scielo.org.mxresearchgate.net Such a study on 1-cyclopropyl-3-ethenylbenzene would involve locating the transition state structures for the possible reaction pathways. The calculated activation enthalpies (the energy difference between reactants and the transition state) would reveal the most favorable reaction channel. scielo.org.mxresearchgate.net Analysis of the global electron density transfer at the transition state can indicate the polar nature of the reaction. scielo.org.mx
Similarly, reactions involving the cyclopropyl ring, such as ring-opening, can be studied. Computational analysis can predict whether hydrogenation of the double bond is favored over the cleavage of the cyclopropyl group under specific acidic conditions. prepchem.com
Table 2: Example of Transition State Analysis for a Hypothetical Reaction
| Parameter | Description | Computational Insight |
|---|---|---|
| Reactant Complex (RC) | Initial association of reacting molecules. | Starting point on the potential energy surface. |
| Transition State (TS) | The highest energy point along the reaction coordinate. mdpi.com | Characterized by a single imaginary vibrational frequency. Its geometry reveals the nature of bond-making/breaking. |
| Activation Energy (Ea) | Energy difference between the TS and the RC. | Determines the reaction rate; a lower Ea means a faster reaction. |
| Product Complex (PC) | The resulting molecule(s) after the reaction. | End point on the potential energy surface. |
| Reaction Energy (ΔErxn) | Energy difference between the PC and the RC. | Determines if the reaction is exothermic (negative value) or endothermic (positive value). |
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Cyclopropyl Systems
For substituted styrenes, the degree of planarity between the vinyl group and the aromatic ring is a key factor influencing conjugation and electronic properties. nih.govacs.org Similarly, the orientation of the cyclopropyl group is critical for its electronic interaction with the benzene ring. stackexchange.comgoogle.com Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, can be performed to map these rotational barriers. dntb.gov.ua
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers, providing a more realistic picture of the molecule's behavior in solution. unipa.it
Prediction of Spectroscopic Parameters and Spectral Interpretation
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy : DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts. cdnsciencepub.com Correlations between calculated charge densities and experimental chemical shifts in substituted styrenes have been used to understand electronic effects. cdnsciencepub.com For 1-cyclopropyl-3-ethenylbenzene, theoretical predictions would help assign the signals in its complex NMR spectrum.
Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated using DFT. mdpi.com The calculated spectrum can be compared with the experimental one to confirm the structure and aid in the assignment of vibrational modes.
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. acs.org These calculations can explain how the conjugation between the cyclopropyl, phenyl, and ethenyl moieties affects the electronic transitions and the color of the compound.
Table 3: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Parameter | Experimental Correlate | Significance |
|---|---|---|---|
| ¹H, ¹³C NMR | Isotropic shielding constants (converted to chemical shifts) | Chemical shifts (δ) in ppm | Aids in peak assignment and confirms the connectivity of the molecule. cdnsciencepub.comacs.org |
| FT-IR & Raman | Vibrational frequencies (cm⁻¹) and intensities | Peak positions and intensities | Confirms the presence of functional groups (e.g., C=C stretch, cyclopropyl C-H stretch). mdpi.com |
| UV-Vis | Excitation energies (nm) and oscillator strengths | Absorption maxima (λmax) | Relates the electronic structure to the observed absorption bands. acs.org |
This table illustrates the correlation between computationally predicted parameters and experimentally measured spectroscopic data.
Advanced Applications in Materials Science and Synthetic Methodologies
Monomer for the Synthesis of Functional Polymeric Materials
The presence of the ethenyl group allows 1-Cyclopropyl-3-ethenylbenzene to act as a monomer in the synthesis of novel polymeric materials. The incorporation of the cyclopropylphenyl group into a polymer backbone could impart unique electronic, optical, and magnetic properties.
Electronic and Optical Properties: The cyclopropyl (B3062369) group can engage in electronic interactions with the adjacent phenyl ring, potentially influencing the polymer's conductivity and photophysical behavior. Polymers derived from this monomer might exhibit tailored refractive indices or be used in the development of specialized optical plastics. While specific data for polymers of 1-Cyclopropyl-3-ethenylbenzene is not available, the general properties of related functional polymers provide a basis for these potential applications.
Potential Properties of Poly(1-cyclopropyl-3-ethenylbenzene)
| Property | Potential Influence of Cyclopropyl Group |
|---|---|
| Refractive Index | The bulky and electronically unique nature of the cyclopropyl group could alter the refractive index compared to standard polystyrene. |
| Dielectric Constant | The introduction of the cyclopropyl moiety may modify the dielectric properties of the resulting polymer. |
| Photoluminescence | The interaction between the cyclopropyl and phenyl groups could lead to unique photoluminescent characteristics. |
Magnetic Materials: While the direct synthesis of inherently magnetic polymers is a significant challenge, functional polymers can serve as matrices for magnetic nanoparticles. Polymers derived from 1-Cyclopropyl-3-ethenylbenzene could potentially be used to create magnetic polymer composites, where the polymer matrix encapsulates and stabilizes magnetic nanoparticles.
Building Block for the Construction of Complex Molecular Architectures and Scaffolds
Beyond polymerization, the distinct chemical reactivity of the cyclopropyl and ethenyl groups makes 1-Cyclopropyl-3-ethenylbenzene a candidate as a versatile building block for more complex molecules.
The strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions, providing a pathway to introduce specific functionalities and create intricate molecular scaffolds. This reactivity, combined with the versatility of the vinyl group for reactions such as hydroformylation or cycloadditions, opens avenues for the synthesis of complex organic molecules. These molecules could serve as precursors for pharmaceuticals, agrochemicals, or as ligands in supramolecular chemistry.
Precursor in Catalyst Design and Development within Confined Reaction Environments
The structure of 1-Cyclopropyl-3-ethenylbenzene also suggests its potential use as a precursor in the design of novel catalysts, particularly for reactions conducted in confined environments.
The monomer could be polymerized to create a porous polymer support. The cyclopropylphenyl groups within this porous structure could then be chemically modified to introduce catalytically active sites. The defined pore structure of such a polymer could create a microenvironment that influences the selectivity and efficiency of catalytic reactions. For instance, the cyclopropyl group itself, or a derivative thereof, could act as a ligand for a metal catalyst, anchoring it within the polymer matrix. This approach could lead to the development of highly selective and recyclable heterogeneous catalysts. The use of functionalized styrenic polymers as catalyst supports is a well-established field, and the unique electronic properties of the cyclopropyl group could offer new possibilities for modulating catalytic activity. nih.gov
Future Research Directions and Emerging Perspectives for 1 Cyclopropyl 3 Ethenylbenzene
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of vinyl cyclopropanes has been a subject of significant research, yet the development of highly efficient, selective, and sustainable methods remains a key objective. researchgate.net Future research into the synthesis of 1-Cyclopropyl-3-ethenylbenzene will likely focus on moving beyond traditional multi-step methods towards more modular and environmentally benign strategies.
Emerging synthetic protocols that show promise for adaptation include:
Palladium(I) Dimer Catalysis : Recent advancements have demonstrated that air-stable dinuclear Pd(I) catalysts can facilitate the rapid and stereospecific cross-coupling of cyclopropyl (B3062369) organozincates with vinyl electrophiles. nih.govsemanticscholar.org This method is characterized by its operational simplicity, scalability, and execution at room temperature in under 30 minutes. nih.govsemanticscholar.org Applying this to a suitable cyclopropyl zincate and a 3-vinylphenyl electrophile could provide a highly efficient and modular route to 1-Cyclopropyl-3-ethenylbenzene.
Visible-Light Photoredox Catalysis : Photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. rsc.org The radical-polar crossover cyclization of allenes with carboxylic acids, catalyzed by visible light, presents a novel approach for constructing functionalized vinyl cyclopropanes. rsc.org Exploring similar photoredox strategies could lead to new, sustainable pathways for synthesizing the target molecule and its derivatives.
Biocatalytic Approaches : The use of engineered enzymes, such as myoglobin variants, for stereoselective cyclopropanation offers a green alternative to traditional chemocatalysis. wpmucdn.com While often focused on generating specific stereoisomers, the principles of biocatalysis could be harnessed to develop sustainable routes for producing cyclopropane-containing building blocks necessary for the synthesis of 1-Cyclopropyl-3-ethenylbenzene.
| Synthetic Method | Key Advantages | Potential for Sustainability | Relevant Citations |
|---|---|---|---|
| Pd(I) Dimer Catalysis | Rapid reaction time (<30 min), room temperature, high stereospecificity, scalability. | Mild conditions reduce energy consumption; high efficiency leads to less waste. | nih.govsemanticscholar.org |
| Visible-Light Photoredox Catalysis | Mild conditions, high chemo- and regioselectivity, broad substrate scope. | Uses visible light as a renewable energy source; avoids harsh reagents. | rsc.org |
| Biocatalysis | High enantioselectivity, operates in aqueous media, biodegradable catalysts. | Inherently green, using enzymes as catalysts under mild conditions. | wpmucdn.com |
Development of Advanced Catalytic Systems for Chemoselective and Stereoselective Transformations
The dual functionality of 1-Cyclopropyl-3-ethenylbenzene—a polymerizable vinyl group and a strained, reactive cyclopropane (B1198618) ring—makes it a versatile substrate for complex molecular construction. A significant future research direction lies in developing advanced catalytic systems that can selectively transform one functional group while leaving the other intact.
Vinyl cyclopropanes are well-established as powerful building blocks in cycloaddition reactions, capable of acting as three-carbon synthons to form five-membered rings. researchgate.netscispace.com Future investigations could focus on:
Chemoselective Catalysis : Designing catalysts (e.g., based on Rhodium or Iridium) that can differentiate between the vinyl group and the cyclopropane ring. scispace.comresearchgate.net This would enable either the selective polymerization of the vinyl group to form a polymer with pendant cyclopropane rings or the selective ring-opening/rearrangement of the cyclopropane for small molecule synthesis without affecting the vinyl moiety.
Stereoselective Transformations : The development of chiral catalysts for the enantioselective synthesis of cyclopropanes is a mature field. unl.pt A frontier area of research would be to apply this knowledge to the stereoselective functionalization of the pre-existing cyclopropane ring in 1-Cyclopropyl-3-ethenylbenzene or to control the stereochemistry of cycloaddition reactions involving the vinyl group. nih.govresearchgate.net Engineered enzymes, such as cytochrome P450 variants, have shown the ability to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes and could be adapted for transformations of this specific substrate. nih.gov
In-depth Investigations into Polymerization Kinetics and Mechanism Control for Defined Architectures
The structural similarity of 1-Cyclopropyl-3-ethenylbenzene to styrene (B11656) suggests its potential as a monomer for producing novel polymers. A critical area for future research is the detailed investigation of its polymerization behavior, with a focus on achieving high levels of control over the polymer architecture.
Key research avenues include:
Controlled Radical Polymerization : Applying techniques like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) to the polymerization of 1-Cyclopropyl-3-ethenylbenzene. cmu.edunih.gov These methods are known to produce well-defined polymers from styrene with predetermined molecular weights and low polydispersities. nih.govcmu.edu Understanding how the cyclopropyl substituent affects the kinetics and equilibrium constants of these controlled processes will be crucial. cmu.educmu.edu
Copolymerization Studies : Investigating the copolymerization of 1-Cyclopropyl-3-ethenylbenzene with other monomers, such as styrene or acrylates. This could lead to the creation of copolymers with tunable properties, such as glass transition temperature, by incorporating the unique cyclopropyl moiety into the polymer backbone. acs.org
Development of Recyclable Polymers : Inspired by recent work on the depolymerization of vinyl polymers derived from cyclic α-substituted styrenes, research could explore whether polymers of 1-Cyclopropyl-3-ethenylbenzene could be designed for chemical recycling. eurekalert.org The steric strain of the cyclopropyl group might be leveraged to facilitate main-chain scission under specific conditions, enabling monomer recovery. eurekalert.org
Integration of Machine Learning and Advanced Computational Modeling for Predictive Organic Chemistry
The complexity of organic synthesis and polymerization can be significantly demystified through the application of computational tools. Integrating machine learning (ML) and advanced modeling offers a predictive framework to accelerate research on 1-Cyclopropyl-3-ethenylbenzene.
Future directions in this area include:
Reaction Prediction and Optimization : Utilizing ML models, trained on large reaction databases, to predict the most likely products and optimal conditions for the synthesis and transformation of 1-Cyclopropyl-3-ethenylbenzene. stanford.edunih.govacs.org Neural network models can suggest suitable catalysts, solvents, and temperatures, reducing the need for extensive experimental screening. acs.org
Modeling Polymerization Kinetics : Employing simulation packages like Predici to model the complex kinetics of controlled polymerization. cmu.educmu.edu Stochastic simulations can provide a clearer understanding of the chemical system, especially for complex processes, and the results can be compared with experimental data to refine the kinetic models. researchgate.net
Predicting Material Properties : Using computational methods like density functional theory (DFT) to model the electronic structure of the monomer and its resulting polymer. nih.gov Such models can help predict the properties of poly(1-cyclopropyl-3-ethenylbenzene) and guide the design of new materials with desired characteristics. nih.govresearchgate.net
| Computational Approach | Specific Application | Expected Outcome | Relevant Citations |
|---|---|---|---|
| Machine Learning (Neural Networks) | Prediction of reaction outcomes and conditions. | Accelerated discovery of synthetic routes and optimization of reaction yields. | nih.govacs.orgrjptonline.org |
| Kinetic Simulation (e.g., Predici) | Modeling of controlled radical polymerization. | Understanding of polymerization mechanisms and control over polymer architecture. | cmu.educmu.edu |
| Quantum Chemistry (e.g., DFT) | Calculation of bond dissociation energies and modeling intermolecular interactions. | Insight into reaction mechanisms and prediction of polymer properties. | nih.govnih.gov |
Discovery of Novel Material Applications Derived from its Unique Molecular Structure
The ultimate goal of studying 1-Cyclopropyl-3-ethenylbenzene is to leverage its unique structure to create new materials with advanced properties and functionalities. The presence of the cyclopropyl group on a polystyrene backbone is expected to impart distinct characteristics compared to conventional polystyrene.
Potential areas for discovery include:
High-Performance Polymers : The rigid and strained cyclopropyl group could significantly alter the thermal and mechanical properties of the resulting polymer. Research should focus on characterizing poly(1-cyclopropyl-3-ethenylbenzene) to determine its glass transition temperature, thermal stability, and mechanical strength for potential applications in high-performance plastics.
Functional Materials via Post-Polymerization Modification : The pendant cyclopropyl groups on the polymer chain represent reactive handles for further chemical modification. The strain-release ring-opening of these groups could be used to introduce new functional moieties along the polymer backbone, creating materials for applications in areas such as coatings, adhesives, or drug delivery.
Advanced Optical Materials : The cyclopropyl group can influence the electronic properties of the benzene (B151609) ring, which in turn could affect the refractive index and other optical properties of the polymer. This opens up possibilities for creating specialized optical plastics or components.
Sustainable Materials : As mentioned, the unique structure may be conducive to developing chemically recyclable polymers, contributing to a circular economy for plastics. eurekalert.org
Q & A
Basic: What synthetic methodologies are recommended for the stereoselective synthesis of 1-cyclopropyl-3-ethenylbenzene?
Answer:
The stereoselective synthesis of cyclopropane-containing compounds like 1-cyclopropyl-3-ethenylbenzene can be achieved via Simmons-Smith cyclopropanation or tandem reactions . For example, zinc carbenoids generated from diethylzinc and CHI react with alkene precursors to form cyclopropanes. Tandem reactions (e.g., asymmetric alkylation followed by cyclopropanation) allow for high stereoselectivity without isolating intermediates, minimizing purification challenges . Key variables include catalyst choice (e.g., chiral ligands for enantioselectivity) and reaction temperature (0–25°C for optimal yields).
Basic: What safety protocols are critical when handling 1-cyclopropyl-3-ethenylbenzene in laboratory settings?
Answer:
Due to limited toxicity data (acute toxicity classified as Category 4 for oral, dermal, and inhalation routes), researchers must:
- Use fume hoods and PPE (gloves, goggles) to avoid exposure .
- Avoid contact with strong acids/bases or oxidizers, which may trigger decomposition into toxic fumes .
- Store in sealed containers under inert gas (e.g., N) at 2–8°C to prevent degradation .
- Follow first-aid measures: rinse skin/eyes with water for 15+ minutes and seek medical attention for persistent irritation .
Advanced: How can researchers address contradictions in reported reaction yields or stereochemical outcomes for cyclopropane derivatives?
Answer:
Contradictions often arise from:
- Variability in carbenoid reactivity (e.g., electron-withdrawing groups on zinc increase reactivity) .
- Impurities in starting materials (e.g., residual moisture in CHI).
To resolve discrepancies: - Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
- Use high-resolution NMR or X-ray crystallography to confirm stereochemistry.
- Replicate experiments with in situ monitoring (e.g., FTIR for intermediate tracking) .
Advanced: What methodologies are suitable for assessing the ecological impact of 1-cyclopropyl-3-ethenylbenzene given limited ecotoxicological data?
Answer:
In the absence of experimental data (e.g., biodegradability, bioaccumulation potential):
- Apply QSAR models to predict toxicity based on structural analogs (e.g., ethylbenzene derivatives) .
- Conduct microcosm studies to evaluate soil mobility and microbial degradation.
- Use HPLC-MS to track environmental persistence in simulated aquatic systems .
Basic: What spectroscopic techniques are optimal for characterizing 1-cyclopropyl-3-ethenylbenzene?
Answer:
- H/C NMR : Confirm cyclopropane ring geometry (e.g., coupling constants for cis/trans isomers).
- GC-MS : Verify purity and detect volatile byproducts.
- FTIR : Identify functional groups (e.g., ethenyl C=C stretch at ~1600–1680 cm) .
Advanced: How should researchers design experiments to study degradation products under varying environmental conditions?
Answer:
- Controlled oxidative stress tests : Expose the compound to UV light or HO and analyze products via LC-QTOF-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature and volatile emissions.
- Soil column experiments : Monitor leaching behavior using isotopic labeling (e.g., C-tracing) .
Basic: What regulatory guidelines apply to the use of 1-cyclopropyl-3-ethenylbenzene in academic research?
Answer:
- Classify as R&D-use only under EU Regulation (EC) 1272/2008, with no human/animal testing .
- Follow CLP/GHS labeling for acute toxicity (Category 4) and maintain safety data sheets (SDS) .
Advanced: How can computational methods enhance the design of cyclopropane-based analogs with improved stability?
Answer:
- DFT calculations : Predict ring strain and thermochemical stability.
- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites).
- ADMET profiling : Screen for metabolic liabilities (e.g., CYP450-mediated oxidation) .
Basic: What are the known incompatibilities of 1-cyclopropyl-3-ethenylbenzene in synthetic workflows?
Answer:
The compound is incompatible with:
- Strong oxidizing agents (risk of exothermic decomposition).
- Protic solvents (e.g., HO, alcohols), which may hydrolyze the cyclopropane ring .
Advanced: How can researchers validate the stereochemical purity of cyclopropane derivatives post-synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-predicted configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
